3-(2-Chlorophenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an ethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-((2-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
3-(2-Chlorophenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with chlorophenyl and ethoxybenzylidene groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H17ClN4O2 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-26-18-10-6-3-7-13(18)12-21-24-19(25)17-11-16(22-23-17)14-8-4-5-9-15(14)20/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
HLNARYLOQQYMHC-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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